molecular formula C68H74CaF2N4O10 B13918065 O-Methyl Atorvastatin hemicalcium

O-Methyl Atorvastatin hemicalcium

Cat. No.: B13918065
M. Wt: 1185.4 g/mol
InChI Key: ZNLZPQLXLZFOJC-GWQGKXOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl Atorvastatin hemicalcium involves several steps, starting from the basic structure of Atorvastatin. The process typically includes methylation reactions to introduce the O-Methyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure consistency and quality. High-performance liquid chromatography (HPLC) is often employed to monitor the purity and concentration of the compound during production . The use of advanced chromatographic columns and mobile phases helps in achieving efficient separation and quantification of impurities .

Chemical Reactions Analysis

Types of Reactions

O-Methyl Atorvastatin hemicalcium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions like temperature, pressure, and solvent choice are critical for optimizing these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

O-Methyl Atorvastatin hemicalcium is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Methyl Atorvastatin hemicalcium is unique due to its specific methylation, which makes it an important impurity for studying the detailed pharmacokinetics and metabolism of Atorvastatin. Its presence helps in understanding the complete metabolic profile of Atorvastatin and ensuring the quality and efficacy of the pharmaceutical product .

Properties

Molecular Formula

C68H74CaF2N4O10

Molecular Weight

1185.4 g/mol

InChI

InChI=1S/2C34H37FN2O5.Ca/c2*1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40;/h2*4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40);/t2*27-,28-;/m11./s1

InChI Key

ZNLZPQLXLZFOJC-GWQGKXOTSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca]

Origin of Product

United States

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